molecular formula C13H12N4O B12910952 Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)- CAS No. 825630-46-4

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-

Cat. No.: B12910952
CAS No.: 825630-46-4
M. Wt: 240.26 g/mol
InChI Key: SFQGTHPNLKOAME-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that features a unique structure combining cyclopropyl, furan, and imidazo[1,2-a]pyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multi-step procedures. One common approach includes:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidizing agents such as peroxides or oxygen.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas with a catalyst.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Specific pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to the presence of the cyclopropyl and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic applications based on various research findings.

Structural Overview

The compound features an imidazo[1,2-a]pyrazine core with a cyclopropyl group and a furanyl moiety. Its molecular formula is C13H12N4C_{13}H_{12}N_4, which contributes to its unique pharmacological profile. The presence of the cyclopropyl group enhances its ability to penetrate cell membranes, making it a candidate for drug development.

The biological activity of Imidazo[1,2-a]pyrazin-8-amine derivatives primarily involves their interaction with specific molecular targets. Notably, these compounds have shown significant inhibitory effects on Bruton's tyrosine kinase (Btk), which is implicated in various cancers and autoimmune disorders. The inhibition of Btk can lead to therapeutic applications in treating diseases responsive to kinase inhibition .

Anticancer Activity

Recent studies have highlighted the anticancer potential of Imidazo[1,2-a]pyrazin-8-amines. A notable study evaluated the compound's effectiveness against several cancer cell lines:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)6.66
HCT116 (Colorectal Cancer)5.00
K562 (Chronic Myelogenous Leukemia)4.50

The data indicate that these compounds exhibit cytotoxic effects correlated with their inhibitory activity against CDK9, a critical kinase involved in cell cycle regulation and transcriptional control .

Inhibitory Activity Against ENPP1

Another significant finding is the compound's role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). ENPP1 negatively regulates the cGAS-STING pathway, which is crucial for immune response modulation. Inhibiting ENPP1 can enhance immune responses, making these compounds promising candidates for cancer immunotherapy. One derivative demonstrated an IC50 value of 5.70 nM against ENPP1 and improved antitumor efficacy when combined with anti-PD-1 therapy in murine models .

Synthesis Methods

The synthesis of Imidazo[1,2-a]pyrazin-8-amines typically involves multi-step reactions:

  • Formation of the Imidazo Core : Cyclization reactions are used to create the imidazo[1,2-a]pyrazine framework from appropriate precursors.
  • Substitution Reactions : The introduction of cyclopropyl and furanyl groups can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions with boronic acids.

These synthetic pathways allow for the generation of various derivatives with enhanced biological properties.

Case Studies

Several case studies illustrate the therapeutic potential of Imidazo[1,2-a]pyrazin-8-amines:

  • Study on CDK9 Inhibition : A derivative demonstrated potent CDK9 inhibitory activity with an IC50 of 0.16 µM, correlating with significant anti-proliferative effects across multiple cancer cell lines .
  • ENPP1 Inhibition : Research indicated that a specific derivative not only inhibited ENPP1 effectively but also enhanced the expression of genes involved in immune response pathways when used in combination therapies .

Properties

CAS No.

825630-46-4

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-cyclopropyl-3-(furan-3-yl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H12N4O/c1-2-10(1)16-12-13-15-7-11(9-3-6-18-8-9)17(13)5-4-14-12/h3-8,10H,1-2H2,(H,14,16)

InChI Key

SFQGTHPNLKOAME-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=COC=C4

Origin of Product

United States

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